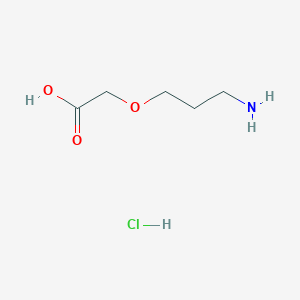

2-(3-Aminopropoxy)acetic acid hydrochloride

Descripción

2-(3-Aminopropoxy)acetic acid hydrochloride is an organic compound characterized by an acetic acid backbone substituted with a 3-aminopropoxy group, stabilized as a hydrochloride salt. The aminopropoxy moiety introduces both amine and ether functionalities, enhancing solubility and reactivity. This compound is frequently utilized in pharmaceutical intermediates and agrochemical research due to its versatile chemical structure .

Propiedades

IUPAC Name |

2-(3-aminopropoxy)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c6-2-1-3-9-4-5(7)8;/h1-4,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYSQQGYMCCIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193059-47-9 | |

| Record name | 2-(3-aminopropoxy)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropoxy)acetic acid hydrochloride typically involves the reaction of 3-aminopropanol with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of 2-(3-Aminopropoxy)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to achieve consistent results .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Aminopropoxy)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(3-Aminopropoxy)acetic acid hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(3-Aminopropoxy)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity and function .

Comparación Con Compuestos Similares

3-(3-Aminopropoxy)propanoic Acid Hydrochloride

- Structure: Propanoic acid backbone with a 3-aminopropoxy group.

- Molecular Formula: C₆H₁₄ClNO₃ (vs. C₅H₁₂ClNO₃ for the target compound).

- Key Differences: The extended carbon chain (propanoic vs. acetic acid) increases molecular weight (183.64 g/mol vs. 169.61 g/mol) and alters acidity (pKa ~4.8 vs. ~2.8 for acetic acid).

N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-... Hydrochloride

- Structure : Incorporates a polyethylene glycol (PEG)-like ethoxy chain extension.

- Molecular Formula : C₂₅H₃₅ClN₄O₉.

- Key Differences: Extended ethoxy chains significantly increase hydrophilicity and molecular weight (579.02 g/mol). Used in targeted drug delivery systems (e.g., nootropics and peptide conjugates) due to improved solubility and reduced immunogenicity .

2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic Acid Hydrochloride

- Structure : Bicyclo[1.1.1]pentane motif replacing the phenyl ring.

- Molecular Formula: C₇H₁₂ClNO₂.

- Key Differences :

3-Amino-2-[(3-Fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride

- Structure : Fluorinated aromatic group and amide linkage.

- Molecular Formula : C₁₂H₁₇ClFN₂O₂.

- Key Differences :

Data Table: Structural and Physicochemical Comparison

Key Research Findings

- Solubility : The hydrochloride salt form universally enhances aqueous solubility across all compounds. PEG-modified derivatives exhibit the highest solubility (>50 mg/mL) due to ethoxy chains .

- Bioactivity: Fluorinated derivatives show 2–3× higher metabolic stability in liver microsome assays compared to non-fluorinated analogs .

- Synthetic Utility : Bicyclo[1.1.1]pentane analogs demonstrate superior binding kinetics in kinase inhibition studies, with IC₅₀ values <100 nM in select targets .

Actividad Biológica

2-(3-Aminopropoxy)acetic acid hydrochloride is a compound with significant biological activity, particularly in the context of cellular processes and potential therapeutic applications. Its unique structure, characterized by an amino group and a propoxy-acetic acid moiety, allows for various interactions within biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C5H12ClN1O3

- Molecular Weight : 165.61 g/mol

- Appearance : White crystalline powder

- Solubility : Highly soluble in water due to the hydrochloride form, enhancing its bioavailability.

The biological activity of 2-(3-Aminopropoxy)acetic acid hydrochloride is primarily attributed to its interaction with polyamine transport systems, which are crucial for cellular proliferation and differentiation. Polyamines play vital roles in cell growth, and alterations in their transport can significantly impact tumor growth and development .

- Interactions : The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

- Biochemical Effects : It has been shown to modulate the expression of proteins involved in apoptosis (e.g., caspase-3 and P53) and proliferation (e.g., PCNA and Ki67) .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of 2-(3-Aminopropoxy)acetic acid hydrochloride against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 3.3 | Induction of apoptosis via up-regulation of apoptotic proteins |

| HCT-116 | 23 | Downregulation of proliferative markers like Ki67 |

| MCF-7 | 3.1 | Morphological changes indicating cell injury |

| A549 | 9.96 | Reduction in VEGF secretion, affecting angiogenesis |

These results indicate that the compound effectively reduces cell viability in cancerous tissues, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Polyamine Regulation : In a study focusing on polyamine transport systems, 2-(3-Aminopropoxy)acetic acid hydrochloride was shown to significantly influence polyamine levels within cells, suggesting potential applications in cancer treatment strategies by manipulating these pathways.

- Biosensor Development : The compound has also been explored for developing biosensors aimed at detecting environmental pollutants. Its role in synthesizing amino-substituted dioxins has led to advancements in sensitive monitoring technologies.

Medicinal Chemistry

The compound is being investigated for its role in synthesizing pyrimidine derivatives with anti-inflammatory properties. Its ability to facilitate carbon-carbon bond formation under mild conditions makes it valuable in organic synthesis.

Nanotechnology

Recent research highlights its potential in controlling nanoparticle growth and dispersion, crucial for applications in electronics and medicine. Studies have demonstrated that using this compound can yield nanoparticles as small as 3 nm with narrow size distributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.